molecular formula C6H8O4 B1676176 2,2-Dimethyl-1,3-dioxane-4,6-dione CAS No. 2033-24-1

2,2-Dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1676176
CAS RN: 2033-24-1
M. Wt: 144.12 g/mol
InChI Key: GXHFUVWIGNLZSC-UHFFFAOYSA-N
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Patent
US06399653B1

Procedure details

About 200 mg of (4) are swollen in solvent in the cold (e.g. at 0° C. in DMF) and treated with about 1 mmol of monomethyl chloromalonate. About 0.5 ml of triethylamine is added and the mixture is stirred for about 2 h at 0° C. and for 1 h at a low heat (e.g. 50° C.). After washing the resin (3) is isolated. The free derivative of the N,N′-dialkylbarbituric acid (3, Li-P=H) is then obtained by removal of the linker.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
monomethyl chloromalonate
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2](N)=O.Cl[CH:6]([C:11]([O-:13])=[O:12])[C:7]([O:9]C)=[O:8].C(N([CH2:19][CH3:20])CC)C>CN(C=O)C>[CH3:2][C:19]1([CH3:20])[O:13][C:11](=[O:12])[CH2:6][C:7](=[O:8])[O:9]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC(=O)N
Step Two
Name
monomethyl chloromalonate
Quantity
1 mmol
Type
reactant
Smiles
ClC(C(=O)OC)C(=O)[O-]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for about 2 h at 0° C. and for 1 h at
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a low heat (e.g. 50° C.)
WASH
Type
WASH
Details
After washing the resin (3)
CUSTOM
Type
CUSTOM
Details
is isolated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC(=O)CC(=O)O1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06399653B1

Procedure details

About 200 mg of (4) are swollen in solvent in the cold (e.g. at 0° C. in DMF) and treated with about 1 mmol of monomethyl chloromalonate. About 0.5 ml of triethylamine is added and the mixture is stirred for about 2 h at 0° C. and for 1 h at a low heat (e.g. 50° C.). After washing the resin (3) is isolated. The free derivative of the N,N′-dialkylbarbituric acid (3, Li-P=H) is then obtained by removal of the linker.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
monomethyl chloromalonate
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2](N)=O.Cl[CH:6]([C:11]([O-:13])=[O:12])[C:7]([O:9]C)=[O:8].C(N([CH2:19][CH3:20])CC)C>CN(C=O)C>[CH3:2][C:19]1([CH3:20])[O:13][C:11](=[O:12])[CH2:6][C:7](=[O:8])[O:9]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC(=O)N
Step Two
Name
monomethyl chloromalonate
Quantity
1 mmol
Type
reactant
Smiles
ClC(C(=O)OC)C(=O)[O-]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for about 2 h at 0° C. and for 1 h at
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a low heat (e.g. 50° C.)
WASH
Type
WASH
Details
After washing the resin (3)
CUSTOM
Type
CUSTOM
Details
is isolated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC(=O)CC(=O)O1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.